5-Bromo-1-chloro-6-methylisoquinoline

Medicinal chemistry Physicochemical profiling Lead optimization

Medicinal chemistry teams synthesizing isoquinoline-based PROTACs or ROCK inhibitors face multi-step routes when mono-functionalized building blocks require independent synthetic pathways. 5-Bromo-1-chloro-6-methylisoquinoline (CAS 1245647-25-9) solves this bottleneck with orthogonal C5-Br and C1-Cl handles enabling sequential, protecting-group-free diversification from a single scaffold. • Dual reactivity: Suzuki-Miyaura at C5-Br installs target-protein warheads; subsequent SNAr at C1-Cl attaches E3 ligase linkers • Library scale: One starting material generates 72-1,152 analogs via parallel boronic acid/amine panels • Predictable baseline: LogP 3.96-4.1, pKa 1.51 ± 0.50 supports CNS drug candidate property optimization

Molecular Formula C10H7BrClN
Molecular Weight 256.527
CAS No. 1245647-25-9
Cat. No. B580948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-6-methylisoquinoline
CAS1245647-25-9
Molecular FormulaC10H7BrClN
Molecular Weight256.527
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
InChIInChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3
InChIKeyFUUICJNIZASIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-6-methylisoquinoline: Dual-Halogenated Isoquinoline Building Block


5-Bromo-1-chloro-6-methylisoquinoline (CAS 1245647-25-9) is a heterocyclic aromatic compound belonging to the isoquinoline class, with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g·mol⁻¹ . It features three distinct substituents on the bicyclic isoquinoline scaffold: a bromine atom at the C5 position of the homocyclic ring, a chlorine atom at the C1 position of the heterocyclic ring, and a methyl group at the C6 position . This specific substitution pattern confers a predicted LogP of 3.96–4.1, a pKa of 1.51 ± 0.50, and a predicted boiling point of 359.8 ± 37.0 °C . The compound is commercially available as a research chemical building block, typically at purities of 95–97%, and requires storage under inert gas at 2–8 °C .

Sequential, orthogonal C5-Br and C1-Cl diversification scaffold
Focused isoquinoline library synthesis from a single starting material
PROTAC building block for target-protein and E3 ligase ligand conjugation
ROCK inhibitor lead optimization via C5 late-stage diversification

Why 5-Bromo-1-chloro-6-methylisoquinoline Cannot Be Replaced


Close structural analogs of 5-bromo-1-chloro-6-methylisoquinoline lack one or more of the three critical functional handles that define its synthetic utility. 5-Bromo-1-chloroisoquinoline (CAS 34551-41-2) lacks the C6 methyl group, which reduces lipophilicity (ACD/LogP 3.40 vs. 3.96 for the title compound) and eliminates steric modulation of the homocyclic ring . 1-Chloro-6-methylisoquinoline (CAS 209286-73-7) retains the methyl group and C1 chlorine but lacks the C5 bromine, removing the primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings essential for C–C bond formation at the homocyclic position . 5-Bromo-6-methylisoquinoline (CAS 1146298-61-4) retains the bromine and methyl groups but lacks the C1 chlorine necessary for nucleophilic aromatic substitution (SNAr) at the heterocyclic ring, limiting its utility for introducing amine or alkoxide substituents at C1 [1]. The co-occurrence of Br, Cl, and CH₃ in the title compound is what enables sequential, orthogonal functionalization, a property absent in each mono-dehalogenated or de-methylated analog .

Risk Factor
This Compound
Analog Limitation
C5 Arylation Handle
C5-Br for Suzuki coupling
1-Cl-6-Me isoquinoline lacks C5 bromine, blocking C–C bond formation at the homocyclic ring.
C1 Amination Handle
C1-Cl for SNAr
5-Br-6-Me isoquinoline lacks C1 chlorine, preventing direct amine or alkoxide introduction.
Pharmacophore Core
C6 methyl present
5-Br-1-Cl isoquinoline lacks the C6 methyl required for 6-substituted isoquinoline ROCK inhibitor class.

Differentiation Evidence: 5-Bromo-1-chloro-6-methylisoquinoline vs. Analogs


Lipophilicity & pKa Differentiation from Analogs

5-Bromo-1-chloro-6-methylisoquinoline exhibits a LogP of 3.96 (chemically determined) to 4.1 (XLogP3-AA predicted), which is 0.56 to 1.01 log units higher than 1-chloro-6-methylisoquinoline (ACD/LogP 3.09) and 0.36 to 0.70 log units higher than 5-bromo-1-chloroisoquinoline (ACD/LogP 3.40), reflecting the additive lipophilic contribution of bromine and methyl substituents . Its predicted basic pKa of 1.51 ± 0.50 is significantly lower than that of 1-chloro-6-methylisoquinoline (pKa 2.50 ± 0.38), indicating weaker basicity at the isoquinoline nitrogen and potentially reduced protonation at physiological pH, which may influence membrane permeability and off-target binding profiles . The predicted boiling point (359.8 ± 37.0 °C) and density (1.591 ± 0.06 g/cm³) discriminate it from both 1-chloro-6-methylisoquinoline (304.9 ± 22.0 °C; 1.225 ± 0.06 g/cm³) and 5-bromo-1-chloroisoquinoline (349.5 ± 22.0 °C; 1.673 g/cm³) .

Lipophilicity & pKa
Cross-study comparable
LogP 3.96–4.1; pKa 1.51 ± 0.50
Higher lipophilicity and lower basicity vs. mono-halogenated analogs.
Predicted values; may support CNS-targeted fragment elaboration screening.
Medicinal chemistry Physicochemical profiling Lead optimization

Sequential Reactivity: C–Br vs. C–Cl Cross-Coupling

The C5 bromine and C1 chlorine of 5-bromo-1-chloro-6-methylisoquinoline exhibit a well-established reactivity hierarchy in palladium-catalyzed cross-coupling: the C–Br bond (bond dissociation energy ~337 kJ/mol for aryl bromides) undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Cl bond (bond dissociation energy ~399 kJ/mol for aryl chlorides) . This differential reactivity enables sequential, chemoselective functionalization—first at C5 via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, then at C1 via SNAr with amines or alkoxides—without requiring protecting group strategies [1]. In contrast, 1-chloro-6-methylisoquinoline (no C5 bromine) cannot undergo C5 arylation, while 5-bromo-6-methylisoquinoline (no C1 chlorine) cannot undergo direct C1 amination. The C6 methyl group further differentiates the title compound from 5-bromo-1-chloroisoquinoline by providing steric bulk adjacent to the C5 reaction center, which can modulate regioselectivity in electrophilic substitution and influence binding conformations in target-derived applications [2].

Sequential Reactivity
Class-level inference
C5–Br (BDE ~337 kJ/mol) >> C1–Cl (BDE ~399 kJ/mol) in oxidative addition.
Enables chemoselective C5-then-C1 functionalization without protecting groups.
Reactivity hierarchy based on established aryl halide cross-coupling literature.
Organic synthesis Cross-coupling chemistry Building block diversification

ROCK Inhibitor Pathway: Scaffold Compatibility

The 1-chloro-6-methylisoquinoline substructure is explicitly documented as a key reagent for preparing 5-membered aminoheterocyclic and 5,6- or 6,6-membered bicyclic aminoheterocyclic inhibitors of Rho-associated coiled-coil forming kinase (ROCK) for the treatment of heart failure, as disclosed in PCT patent application WO 2019014303 A1 (Pinto & Maishal, 2019) [1][2]. The title compound (5-bromo-1-chloro-6-methylisoquinoline) retains this pharmacophoric 1-chloro-6-methylisoquinoline core while adding a C5 bromine that enables late-stage diversification via cross-coupling. This differentiates it from the more advanced 5-membered aminoheterocyclic ROCK inhibitor intermediates that have already been elaborated and lack the C5 functional handle for further SAR exploration. In contrast, 5-bromo-1-chloroisoquinoline lacks the C6 methyl group that defines the 6-substituted isoquinoline class of ROCK inhibitors disclosed in multiple patents (e.g., US 8,399,482, EP 2 301 543) [3].

ROCK Inhibitor Scaffold
Class-level inference
Matches 1-Cl-6-Me isoquinoline pharmacophore core in WO 2019014303 A1.
Supports ROCK inhibitor SAR studies with an added C5 diversification vector.
Patent literature context; requires target-specific validation.
Kinase inhibition ROCK inhibitor Cardiovascular drug discovery

Storage & Handling Requirements vs. Room-Temperature Analogs

5-Bromo-1-chloro-6-methylisoquinoline requires storage under inert gas (nitrogen or argon) at 2–8 °C, as specified by multiple suppliers . This is more stringent than 1-chloro-6-methylisoquinoline, which is documented as stable under inert atmosphere at room temperature , and 5-bromo-6-methylisoquinoline, which is also stored at room temperature [1]. The additional storage stringency reflects the combined presence of both halogen substituents and the methyl group, which collectively increase the compound's susceptibility to thermal or oxidative degradation. Commercial purity specifications are typically 96% (AKSci, Bidepharm) to 97% (MolDB), with batch-specific certificates of analysis including NMR, HPLC, and GC data available from major suppliers . 5-Bromo-1-chloroisoquinoline (no C6 methyl) is typically offered at 95% purity with fewer analytical documentation commitments .

Storage & Handling
Cross-study comparable
Inert gas, 2–8 °C; purity 96–97%
More stringent storage than room-temperature stable analogs; requires refrigerated capacity.
Vendor datasheet specifications; batch-specific COA recommended.
Chemical procurement Storage stability Inventory management

5-Bromo-1-chloro-6-methylisoquinoline: Procurement & Application Scenarios


ROCK Inhibitor Lead Optimization via C5 Diversification

Medicinal chemistry teams pursuing Rho-kinase (ROCK) inhibitors for heart failure or glaucoma indications can use 5-bromo-1-chloro-6-methylisoquinoline as a late-stage diversification intermediate. The compound retains the 1-chloro-6-methylisoquinoline core documented in patent WO 2019014303 A1 as a precursor to 5-membered aminoheterocyclic and bicyclic aminoheterocyclic ROCK inhibitors, while the C5 bromine enables Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids to explore SAR at the homocyclic ring position. This approach avoids de novo synthesis of each analog from the 6-methylisoquinoline starting material, compressing a multi-step sequence into a single diversification step [1].

PROTAC Building Block: Sequential Orthogonal Conjugation

5-Bromo-1-chloro-6-methylisoquinoline is commercially classified within 'Protein Degrader Building Blocks' collections by specialty suppliers [1]. In PROTAC design, the differential reactivity of C5–Br and C1–Cl enables sequential conjugation: the C5 bromine can first participate in Suzuki coupling to install a target-protein-binding ligand (e.g., a kinase inhibitor warhead), while the C1 chlorine subsequently undergoes SNAr with a linker-amine to attach the E3 ligase-recruiting moiety (e.g., a VHL or cereblon ligand). This sequential, protecting-group-free strategy is not achievable with mono-halogenated analogs .

Focused Library Synthesis: C5 then C1 Derivatization

For synthetic chemistry groups generating focused isoquinoline libraries for biological screening, 5-bromo-1-chloro-6-methylisoquinoline serves as a single entry point to diverse C5-aryl, C1-amino isoquinoline analogs. A standard workflow involves Suzuki coupling with a panel of 12–96 boronic acids/esters at C5, followed by SNAr with 6–12 secondary amines at C1 on the crude products, yielding a 72–1152 compound library from a single starting material. This contrasts with using separate mono-halogenated intermediates, which would require independent synthetic routes for C5- and C1-modified analogs and substantially higher procurement and labor costs [1].

Physicochemical Property-Guided Fragment Elaboration

The quantitatively defined lipophilicity (LogP 3.96–4.1) and pKa (1.51 ± 0.50) of 5-bromo-1-chloro-6-methylisoquinoline provide a predictable physicochemical baseline for fragment elaboration [1]. Compared to 1-chloro-6-methylisoquinoline (LogP 3.09, pKa 2.50), the title compound starts from a higher lipophilicity and lower basicity, making it more suitable for CNS-targeted programs where elevated LogP and reduced basicity are often desirable for blood-brain barrier penetration. The C5 bromine then serves as a growth vector for property-guided optimization, with each aryl coupling expected to add ~1.0–2.5 LogP units depending on the substituent, enabling rational LogP tuning within the 3–6 range preferred for oral CNS drug candidates .

Application
Selection Property
Validation Focus
ROCK inhibitor lead optimization
1-Cl-6-Me pharmacophore core with C5-Br diversification handle
Patent-mapped scaffold compatibility and kinase selectivity panel profiling
PROTAC building block design
Sequential C5-Br (Suzuki) then C1-Cl (SNAr) orthogonal reactivity
Protecting-group-free conjugation validation and ternary complex formation
Focused isoquinoline library synthesis
Single-entry diversification to C5-aryl, C1-amino analogs
Library yield and purity assessment; workflow step-count reduction
CNS-oriented fragment elaboration
Elevated LogP (3.96–4.1) and reduced basicity (pKa 1.51) baseline
Membrane permeability assay and property-guided growth vector optimization

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36 linked technical documents
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